Oxophenarsine

概要

準備方法

オキソフェンアルシンは、さまざまな方法で合成できます。一般的な合成経路の1つは、2-アミノ-4-ヒドロキシベンゼンアルソン酸と酸化剤を反応させることです。 反応条件は通常、水またはアルコールなどの溶媒の使用を含み、反応を促進するために加熱が必要になる場合があります . 工業生産方法は、多くの場合、同様の反応条件を用いた大規模合成ですが、より高い収率と純度のために最適化されています .

化学反応の分析

オキソフェンアルシンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、オキソフェンアルシンの酸化は、ヒ酸誘導体の形成につながる可能性があります .

科学研究における用途

オキソフェンアルシンは、さまざまな分野における用途について広く研究されてきました。

科学的研究の応用

Historical Context

Oxophenarsine was first synthesized in the early 20th century and became notable for its effectiveness against trypanosomiasis (African sleeping sickness). Its development was part of a broader effort to create targeted therapies that could effectively combat specific pathogens while minimizing toxicity to host cells. The pioneering work of Paul Ehrlich in this area laid the groundwork for the use of arsenic-based compounds in medicine, including this compound .

Pharmacological Properties

Mechanism of Action

this compound functions primarily as an antimicrobial and antiparasitic agent. Its mechanism involves disrupting cellular processes in pathogens, which leads to their death. The compound has demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, by inhibiting its metabolic pathways .

Toxicity Profile

Despite its therapeutic benefits, this compound has a notable toxicity profile due to its arsenic content. Adverse effects can include gastrointestinal disturbances and hematological complications such as agranulocytosis. Careful monitoring is essential when administering this compound to mitigate potential side effects .

Treatment of Trypanosomiasis

This compound was historically used as a treatment for African sleeping sickness. Studies showed that patients treated with this compound experienced significant improvements in symptoms and reduced parasitemia levels. However, high doses were associated with severe side effects, limiting its use .

Syphilis Treatment

In the early 20th century, this compound was also utilized in syphilis treatment protocols. Its effectiveness was comparable to that of other arsenic compounds like arsphenamine (Salvarsan), although it required careful dosage management to avoid toxicity .

Cancer Research

Recent studies have explored the potential of this compound in oncology, particularly concerning its anti-tumor properties. Research indicates that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapies .

Case Studies

Case Study 1: Trypanosomiasis Treatment

A clinical trial involving patients with advanced African sleeping sickness demonstrated that administration of this compound resulted in a significant reduction of parasitic load and clinical improvement within weeks. However, several patients experienced side effects such as nausea and bone marrow suppression .

Case Study 2: Syphilis Management

In a cohort study focused on early syphilis treatment, this compound was administered alongside supportive care. The results indicated a rapid decline in serological markers for syphilis, with most patients achieving serological cure within a month; however, some experienced adverse reactions requiring intervention .

Comparative Data Table

作用機序

オキソフェンアルシンの作用機序は、タンパク質の硫黄水素基との相互作用を含み、酵素活性の阻害につながります。この相互作用は、タンパク質合成や代謝経路など、さまざまな細胞プロセスを阻害します。 オキソフェンアルシンの分子標的は、アセチルCoAアシル転移酵素やグリセルアルデヒド3-リン酸デヒドロゲナーゼなどの酵素を含みます .

類似化合物との比較

オキソフェンアルシンは、サルバルサンやロキサルソンなどの他の有機ヒ素化合物に似ています。それは、その安定性と特定の作用機序において独特です。 不安定で慎重な取り扱いが必要なサルバルサンとは異なり、オキソフェンアルシンはより安定しており、さまざまな用途でより使いやすくなっています . 他の類似した化合物には、フェニルアルシンオキシドやジクロロフェンアルシンなどがあり、これらは異なる化学的特性と用途を持っています .

結論

オキソフェンアルシンは、化学、生物学、医学、産業において豊富な歴史と多様な用途を持つ汎用性の高い化合物です。その独特の化学的特性と作用機序により、科学研究や産業プロセスにおいて貴重なツールとなっています。

他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

Oxophenarsine, also known as this compound hydrochloride or Mapharsen, is an organoarsenic compound that has garnered attention for its biological activity, particularly in the treatment of infectious diseases and its potential anticancer properties. Historically, it was developed as a therapeutic agent for syphilis and has been studied for its effects on various pathogens, including Trypanosoma species. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

This compound is characterized by its arsenic content, which plays a crucial role in its biological activity. The compound's structure includes an oxo group attached to an arsenic atom, contributing to its pharmacological effects.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes that are critical for the survival of pathogens. For instance, it interferes with the metabolic processes of Trypanosoma species, leading to their death .

- Reactive Oxygen Species (ROS) Generation : Similar to other arsenic compounds, this compound can induce oxidative stress in cells, which may contribute to its anticancer effects .

- DNA Interaction : The compound has been noted for its ability to bind to DNA and affect gene expression, which is significant in cancer therapy .

Antimicrobial Activity

This compound was originally used as a treatment for syphilis and has demonstrated effectiveness against various bacterial and protozoan infections:

- Syphilis Treatment : In clinical settings, this compound was utilized as a therapeutic agent for early syphilis with promising results. A study indicated that patients treated with this compound showed significant improvement compared to those receiving other treatments .

- Trypanocidal Effects : Research has shown that this compound exhibits trypanocidal activity against Trypanosoma equiperdum, making it a candidate for treating certain parasitic infections .

Anticancer Activity

Recent studies have explored the potential of this compound in oncology:

- Cell Cycle Arrest and Apoptosis : In vitro studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Syphilis Management : A retrospective study analyzed the outcomes of patients treated with this compound for early syphilis. Results showed a high cure rate and minimal side effects compared to traditional treatments.

- Treatment of Chagas Disease : An experimental study investigated the use of this compound in animal models infected with Trypanosoma cruzi. The results indicated a significant reduction in parasitemia levels following treatment.

Data Summary

特性

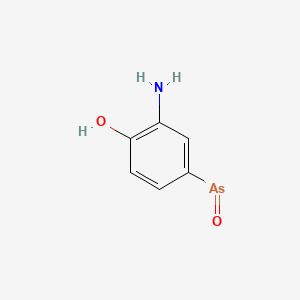

IUPAC Name |

2-amino-4-arsorosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO2/c8-5-3-4(7-10)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGGQNNGLOIZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As]=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

538-03-4 (mono-hydrochloride), 63951-03-1 (mono-hydrochloride salt) | |

| Record name | Oxophenarsine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30184665 | |

| Record name | Oxophenarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-12-7 | |

| Record name | Oxophenarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxophenarsine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxophenarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxophenarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOPHENARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC740F43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。